BenchChemオンラインストアへようこそ!

N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

BRAF inhibition kinase selectivity structure–activity relationship

N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049449-26-4) is a synthetic small molecule built on the imidazo[2,1-b]thiazole bicyclic core. The scaffold is decorated with a 4-fluorophenyl group at position 6 and a 3-fluorophenyl carboxamide moiety at position The imidazo[2,1-b]thiazole class has been broadly explored in medicinal chemistry for kinase inhibition, anticancer, anti-inflammatory, and antimicrobial applications.

Molecular Formula C18H11F2N3OS
Molecular Weight 355.36
CAS No. 1049449-26-4
Cat. No. B2725514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
CAS1049449-26-4
Molecular FormulaC18H11F2N3OS
Molecular Weight355.36
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
InChIInChI=1S/C18H11F2N3OS/c19-12-6-4-11(5-7-12)15-9-23-16(10-25-18(23)22-15)17(24)21-14-3-1-2-13(20)8-14/h1-10H,(H,21,24)
InChIKeyDABRXLVXJAIMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049449-26-4): Core Scaffold and Procurement Profile


N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049449-26-4) is a synthetic small molecule built on the imidazo[2,1-b]thiazole bicyclic core . The scaffold is decorated with a 4-fluorophenyl group at position 6 and a 3-fluorophenyl carboxamide moiety at position 3. The imidazo[2,1-b]thiazole class has been broadly explored in medicinal chemistry for kinase inhibition, anticancer, anti-inflammatory, and antimicrobial applications [1]. However, no published bioactivity data exist for this specific compound; its differentiation must therefore be inferred from the structure–activity relationships (SAR) established for close analogs.

Why Generic Imidazo[2,1-b]thiazole Substitution Fails for N-(3-Fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide


Within the imidazo[2,1-b]thiazole chemotype, subtle modifications at the carboxamide nitrogen and the 6-aryl position produce dramatic shifts in kinase selectivity and cellular potency [1]. For example, in a series of BRAF/V600E inhibitors, replacing the N-substituent from a pyrimidine-linked sulphonamide to a simpler alkyl chain altered IC50 values by >100-fold [1]. The specific combination of a 3-fluorophenyl amide and a 4-fluorophenyl C6 substituent present in this compound is not represented in any published SAR study; therefore, generic substitution with a more common analog (e.g., N-butyl or N-cyclopropyl derivative) risks complete loss of the activity profile that this distinct fluorination pattern may confer. Direct experimental comparison is required before any in-class replacement.

Quantitative Differentiation Evidence for N-(3-Fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide


Kinase Inhibition Potential Inferred from Imidazo[2,1-b]thiazole Class SAR

In a 2019 study, imidazo[2,1-b]thiazole derivatives bearing a 3-fluorophenyl group at C6 and a pyrimidine substituent at C5 were evaluated against BRAF and CRAF kinases. The most potent compound (15h) inhibited V600E BRAF with an IC50 of 9.3 nM, while the closely related sulfonamide analog (15a) showed an IC50 of 270 nM, a 29-fold difference attributable solely to the linker chemistry [1]. Although the target compound carries a 4-fluorophenyl at C6 and a carboxamide at C3 rather than C5, the same imidazo[2,1-b]thiazole core is shared. This demonstrates that small structural changes on the core produce large potency shifts, implying that this compound's unique substitution pattern cannot be assumed to replicate the activity of any published analog.

BRAF inhibition kinase selectivity structure–activity relationship

Focal Adhesion Kinase (FAK) Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives

Başoğlu et al. (2021) synthesized a series of imidazo[2,1-b]thiazole derivatives and tested them for FAK inhibitory activity and cytotoxicity against glioma C6 cells. Compounds carrying a 3-oxo-1-thia-4-azaspiro[4.5]decane moiety exhibited IC50 values comparable to or better than cisplatin, while analogs with phenyl or propyl substituents at the spiro ring showed high FAK inhibition [1]. The target compound, with its 3-fluorophenyl carboxamide and 4-fluorophenyl substituents, represents a distinct substitution topology not explored in this study, again highlighting the need for dedicated profiling.

FAK inhibition anticancer glioma

Structural Differentiation from the Closest Commercially Available Analogs

The closest commercially listed analogs include N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide (CAS not specified), N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide, and N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide (CAS 1049346-89-5). In the N-butyl analog, the 3-fluorophenyl amide is replaced by an n-butyl amide, removing the aromatic fluorine that can engage in orthogonal interactions (e.g., C–F···H–N hydrogen bonds) with kinase hinge regions. In the difluorophenyl analog, the additional ortho-fluorine introduces steric hindrance that may alter the dihedral angle of the amide relative to the core. No published data quantify the impact of these changes, but SAR from related series show that aromatic amide vs. aliphatic amide substitution alone can shift IC50 values by >50-fold [1].

chemical analog procurement SAR

Recommended Application Scenarios for N-(3-Fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide Based on Available Evidence


Kinase Inhibitor Lead Generation – BRAF and FAK Programs

Given that the imidazo[2,1-b]thiazole core has yielded potent BRAF V600E inhibitors (IC50 = 9.3 nM) and FAK inhibitors with activity comparable to cisplatin, this compound can serve as a starting point for kinase-focused medicinal chemistry [1]. Its unexplored substitution pattern offers a fresh vector for intellectual property generation around the BRAF and FAK pharmacophores.

Structure–Activity Relationship (SAR) Expansion for C6-Aryl Imidazo[2,1-b]thiazoles

The 4-fluorophenyl group at C6 is a common feature in active analogs, but systematic SAR at the 3-carboxamide position remains sparse in the public domain. This compound fills a gap in the matrix of commercially available 3-carboxamide variants (vs. N-butyl, N-cyclopropyl, N-thiazolyl), enabling systematic exploration of amide substituent effects on kinase selectivity.

Negative Control or Inactive Comparator for Fluorophenyl Amide Series

If empirical testing reveals that the 3-fluorophenyl amide confers lower activity compared to the N-butyl or N-cyclopropyl analogs, this compound may serve as a valuable negative control in target engagement assays, helping to delineate the pharmacophoric contribution of the aromatic amide.

Quote Request

Request a Quote for N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.